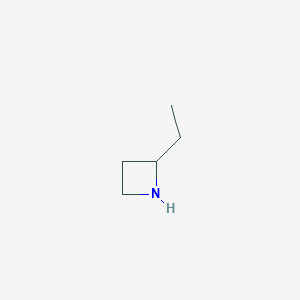![molecular formula C10H13NO B7941163 (R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine](/img/structure/B7941163.png)
(R)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine is a compound belonging to the class of benzoxepines, which are seven-membered heterocyclic compounds containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers, which are then subjected to intramolecular McMurry reactions using titanium tetrachloride and zinc in tetrahydrofuran . This method yields the desired benzoxepin framework efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like cerium (IV) ammonium nitrate to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Cerium (IV) ammonium nitrate in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential sedative-hypnotic effects and its ability to interact with benzodiazepine receptors.
Biology: It is used in studies involving the modulation of neurotransmitter systems and the investigation of its effects on central nervous system receptors.
Industry: The compound’s derivatives are explored for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine involves its interaction with specific molecular targets, such as benzodiazepine receptors in the central nervous system . The compound binds to these receptors, modulating the activity of neurotransmitters like gamma-aminobutyric acid (GABA), which leads to its sedative-hypnotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo[b,f]oxepine: Another benzoxepine derivative with similar structural features but different pharmacological properties.
Uniqueness
®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which can significantly influence its pharmacological profile and interactions with biological targets.
This detailed article provides an overview of ®-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(5R)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9H,3,5,7,11H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQARXIEBJBMRM-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2OC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2OC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate](/img/structure/B7941099.png)






![(S)-2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941164.png)


